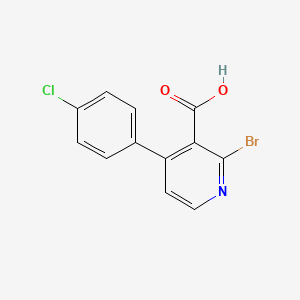

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

CAS No.: 147078-81-7

Cat. No.: VC8242107

Molecular Formula: C12H7BrClNO2

Molecular Weight: 312.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 147078-81-7 |

|---|---|

| Molecular Formula | C12H7BrClNO2 |

| Molecular Weight | 312.54 g/mol |

| IUPAC Name | 2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H7BrClNO2/c13-11-10(12(16)17)9(5-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17) |

| Standard InChI Key | PKBRYBJHIGRLEK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

-

Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

-

Halogen substituents: Bromine at position 2 and a 4-chlorophenyl group at position 4.

-

Carboxylic acid group: Positioned at carbon 3, enabling hydrogen bonding and salt formation.

The InChI key (PKBRYBJHIGRLEK-UHFFFAOYSA-N) and SMILES notation (O=C(O)C=1C(Br)=NC=CC1C=2C=CC(Cl)=CC2) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇BrClNO₂ |

| Molecular Weight | 336.55 g/mol |

| Hydrogen Bond Donors | 1 (COOH group) |

| Hydrogen Bond Acceptors | 4 (N, O from COOH, O from Br) |

| Topological Polar SA | 50.2 Ų |

Synthesis and Reactivity

Synthetic Routes

While direct synthesis data for 2-bromo-4-(4-chlorophenyl)-nicotinic acid is limited, analogous halogenated pyridines are typically prepared via:

-

Electrophilic aromatic substitution: Bromination of 4-(4-chlorophenyl)nicotinic acid using bromine (Br₂) in methanol, catalyzed by HBr .

-

Cross-coupling reactions: Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group post-bromination.

A related synthesis for 2-bromo-4'-chloropropiophenone (CAS 877-37-2) demonstrates a 98% yield under inert conditions (Br₂, HBr in methanol, 20°C, 110 h), suggesting similar protocols may apply .

Reactivity Profile

-

Nucleophilic substitution: Bromine at position 2 facilitates SNAr reactions with amines or thiols.

-

Decarboxylation: The carboxylic acid group may undergo thermal decarboxylation to form 2-bromo-4-(4-chlorophenyl)pyridine.

-

Metal-catalyzed cross-coupling: Utilized in Pd-mediated reactions to construct biaryl systems .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group; limited in water (logP ≈ 2.3 estimated) .

-

Stability: Sensitive to light and moisture; storage under inert gas (N₂) at −20°C is recommended .

Table 2: Spectral Characteristics

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.00–7.94 (d, 2H, Ar-H), 7.50–7.44 (d, 2H, Ar-H), 5.27–5.19 (q, 1H, CH), 1.92–1.89 (d, 3H, CH₃) |

| IR | 1700 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Br) |

| MS | m/z 336.93 (M+H⁺) |

Applications in Medicinal Chemistry

Biological Activity

The compound’s halogenated structure aligns with pharmacophores in kinase inhibitors and antimicrobial agents:

-

Kinase inhibition: Pyridine derivatives often target ATP-binding sites in EGFR or VEGFR kinases.

-

Antibacterial activity: Chlorophenyl and bromine groups enhance membrane permeability and target binding .

Drug Development Case Studies

-

Analog optimization: Replacement of the 4-chlorophenyl group with CF₃ (as in 2-bromo-4-trifluoromethylnicotinic acid, CAS 749875-15-8) improves metabolic stability but reduces solubility .

-

Prodrug potential: Esterification of the carboxylic acid group enhances bioavailability in preclinical models .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Aromatic protons appear as doublets (δ 7.44–8.00), while the methyl group adjacent to the carbonyl resonates at δ 1.89 .

-

¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm; quaternary carbons adjacent to halogens at δ 120–130 ppm .

Mass Spectrometry

High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 336.93, with fragmentation patterns indicating loss of COOH (Δm/z −45) .

Current Research and Future Directions

Emerging Applications

-

Materials science: As a ligand in luminescent metal-organic frameworks (MOFs).

-

Agrochemicals: Intermediate in herbicide synthesis targeting acetolactate synthase .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume